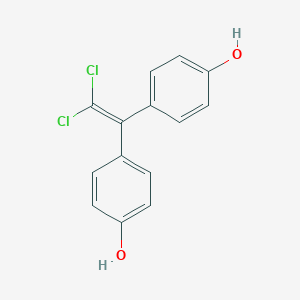

Bisphenol C

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEYKIWAZBBXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022485 | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14868-03-2 | |

| Record name | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2-dichloroethenylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(dichlorovinylidene)diphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4668GRX7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Delineating Bisphenol C

An In-Depth Technical Guide to Bisphenol C (CAS 79-97-0) for the Modern Researcher

This compound (BPC), identified by the Chemical Abstracts Service (CAS) number 79-97-0, is a significant organic compound within the expansive bisphenol family. Structurally, it is an analog of the widely scrutinized Bisphenol A (BPA), but with key modifications that impart distinct chemical and biological properties. This guide offers a comprehensive technical exploration of BPC, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, analytical detection, and unique toxicological profile, providing a foundational resource for advanced study and application.

It is critically important to address a point of ambiguity in scientific literature: the designation "this compound" has been inconsistently applied. While CAS number 79-97-0 unequivocally refers to 2,2-Bis(4-hydroxy-3-methylphenyl)propane , some studies use "BPC" to describe a chlorinated compound, 4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol, which possesses different properties.[1][2] This guide will focus exclusively on the compound registered under CAS 79-97-0.

Section 1: Core Chemical and Physical Characteristics

This compound is a colorless, crystalline solid at room temperature.[3] Its core structure consists of two 2-methylphenol (o-cresol) moieties linked by a propane-2,2-diyl group. This methylation on the phenolic rings distinguishes it from BPA and is central to its behavior.

| Property | Value | Source(s) |

| CAS Number | 79-97-0 | [3][4][5] |

| IUPAC Name | 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol | [4] |

| Synonyms | 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 3,3'-Dimethylbisphenol A, Dicresylolpropane | [4][6] |

| Molecular Formula | C₁₇H₂₀O₂ | [3][4] |

| Molecular Weight | 256.34 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 138 - 140 °C | [5] |

| Boiling Point | 238 - 240 °C at 12 mm Hg | [4] |

| Solubility | Moderately soluble in organic solvents; generally insoluble in water. | [3] |

Section 2: Synthesis and Manufacturing

The primary industrial synthesis of this compound follows the well-established acid-catalyzed condensation reaction, a variant of the Friedel-Crafts alkylation.[7][8] The process involves the reaction of two equivalents of o-cresol with one equivalent of acetone.

Reaction Principle: The electrophilic addition of acetone to the electron-rich o-cresol rings, typically facilitated by a strong acid catalyst like hydrogen chloride, results in the formation of the BPC molecule.[9][10]

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a conceptual illustration based on general principles of bisphenol synthesis.

-

Charging the Reactor: A reaction vessel is charged with o-cresol and a suitable solvent like toluene.

-

Catalyst Introduction: A strong acid catalyst, such as hydrogen chloride gas, is slowly bubbled into the solution.[9]

-

Acetone Addition: Acetone is added to the mixture, typically in a controlled manner to manage the exothermic reaction.

-

Reaction: The mixture is stirred for several hours (e.g., 10 hours) to allow the condensation reaction to proceed to completion.[9]

-

Quenching and Washing: The reaction is quenched by adding water. The organic layer containing the product is separated and washed to remove residual acid and unreacted phenols.

-

Purification: The crude product is purified, commonly by recrystallization from a solvent system like ethyl acetate or methanol-water, to yield high-purity this compound crystals.[7]

Section 3: Analytical Methodologies for Detection and Quantification

The detection of BPC, particularly at trace levels in environmental and biological matrices, requires sensitive and specific analytical methods. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low concentrations of BPC in samples like wastewater or surface water, a pre-concentration step is essential.[11] Solid-Phase Extraction (SPE) is the method of choice for this purpose.

Principle: A water sample is passed through a solid sorbent cartridge that retains BPC and other similar analytes. The analytes are then eluted with a small volume of an organic solvent, effectively concentrating them and removing interfering matrix components.

Derivatization for GC-MS Analysis

This compound is a polar and relatively non-volatile compound, making it unsuitable for direct GC-MS analysis.[13] A derivatization step is required to increase its volatility and thermal stability. Silylation is a common approach.

Principle: The hydroxyl groups of BPC are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons with non-polar trimethylsilyl (TMS) groups.[13][14] This conversion into a less polar, more volatile derivative allows for efficient separation and detection by GC-MS.

Analytical Workflow: SPE followed by GC-MS

Caption: Standard analytical workflow for this compound in environmental water samples.

Performance of Analytical Methods

The selection of an analytical method depends on the required sensitivity and the complexity of the sample matrix.

| Parameter | Method | Typical Value | Source(s) |

| Limit of Detection (LOD) | SPE-GC-MS(SIM) | 1-50 ng/L | [11][15] |

| Recovery | SPE-GC-MS(SIM) | 87-133% | [11][15] |

| Linearity (R²) | SPE-GC-MS(SIM) | >0.99 | [13] |

Section 4: Endocrine Activity and Mechanism of Action

The primary concern surrounding bisphenols is their activity as endocrine-disrupting chemicals (EDCs).[2][16] BPC is a potent EDC that interacts with estrogen receptors (ERs). Studies have shown that BPC and other analogs can induce activity mediated by Estrogen Receptor Alpha (ERα) and/or Estrogen Receptor Beta (ERβ).[17]

While some literature focusing on chlorinated BPC analogs describes a potent bifunctional activity (ERα agonist and ERβ antagonist), studies characterizing the specific compound CAS 79-97-0 have demonstrated that it induces both ERα and ERβ-mediated activity and also acts as an androgen receptor (AR) antagonist.[1][17] This dual receptor interaction profile suggests a complex mechanism of action that differs from that of 17β-estradiol.[4]

Comparative Estrogenic Potency: BPC vs. BPA

Emerging research indicates that certain bisphenol analogs can exhibit significantly different potencies compared to BPA. For instance, in one study comparing 22 bisphenol-like chemicals, BPC was shown to induce estrogenic activity.[17] The binding affinity of a bisphenol to ERs is a key determinant of its biological effect. While specific IC50 values for BPC (CAS 79-97-0) are less commonly reported than for BPA or BPAF, its classification as an active estrogenic compound places it in a category of high concern.[17][18]

Signaling Pathway Interaction

The endocrine-disrupting effects of bisphenols are mediated through their binding to nuclear receptors, which then modulate gene transcription. BPC's interaction with both ERα and ERβ, as well as the AR, can lead to a cascade of downstream effects, interfering with normal hormonal signaling.[17][19]

Caption: BPC's multi-receptor interaction leading to endocrine disruption.

Section 5: Industrial Applications

The physical properties of this compound make it a valuable monomer in polymer chemistry, similar to other bisphenols.

-

Polymer Production: It is used in the manufacture of polycarbonate plastics and epoxy resins, contributing to their strength, clarity, and thermal stability.[3][4]

-

Thermosensitive Materials: BPC serves as a color-developer in the production of thermosensitive recording materials, such as thermal paper used for receipts.[4][16]

-

Flame Retardants: It has also been identified for use as a flame retardant.[20]

Section 6: Toxicology and Safety Considerations

As a member of the bisphenol class, BPC carries health and safety warnings that researchers must heed.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][21]

-

Handling Precautions: Safe handling requires a well-ventilated environment, use of personal protective equipment (gloves, safety glasses), and avoidance of dust formation.[21]

-

Endocrine Disruption: The most significant toxicological concern is its proven activity as an endocrine disruptor, with potential effects on reproductive health and development.[16][17] Exposure can occur through ingestion, inhalation, or dermal contact with products containing BPC.[22][23]

-

Environmental Fate: Bisphenols are considered environmental contaminants.[24] While they can be biodegraded in water and soil, their continuous release from manufactured products leads to persistent environmental exposure.[25][26] The half-life of similar bisphenols in water can range from a few days to several weeks, depending on conditions.[24][27]

Conclusion

This compound (CAS 79-97-0) is more than just another analog of BPA. Its distinct chemical structure, arising from the use of o-cresol in its synthesis, leads to a unique profile of endocrine activity, characterized by interactions with multiple hormone receptors. For scientists in toxicology, environmental science, and materials research, a precise understanding of BPC's properties is essential. The robust analytical methods available for its detection allow for accurate monitoring, while ongoing research into its biological mechanisms continues to illuminate the complex ways in which bisphenols can impact physiological systems. This guide provides the foundational knowledge necessary to engage with this compound safely and effectively in a research context.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6620, this compound.

- Liu, X., Suyama, K., Nose, T., Shimohigashi, M., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLoS ONE, 16(2), e0246583.

- Rashid, A., et al. (2016). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. ResearchGate.

- Cheméo. This compound (CAS 79-97-0) - Chemical & Physical Properties.

- Lanhai Industry. This compound CAS 79-97-0.

- Riu, A., Grimaldi, M., le Maire, A., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 172(1), 10-23.

- Royal Society of Chemistry. (2023). Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. RSC Publishing.

- MDPI. (2021). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. MDPI.

- Google Patents. EP1572611B1 - Process for the synthesis of bisphenol.

- ResearchGate. Application of BPA and alternative materials.

- Wikipedia. Bisphenol A.

- Toxic-Free Future. Get the Facts: Bisphenols.

- National Institutes of Health. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. PubMed Central.

- National Institutes of Health. (2020). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. PubMed Central.

- Wikipedia. Bisphenol.

- National Institutes of Health. (2023). Bisphenols—A Threat to the Natural Environment. PubMed Central.

- Semantic Scholar. An Overview of Analytical Methods for Bisphenol A.

- National Institutes of Health. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. PubMed Central.

- ResearchGate. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols.

- National Institutes of Health. (2015). Examining BPA's Mechanisms of Action: The Role of c-Myc. PubMed Central.

- KEGG. KEGG PATHWAY Database.

- National Institutes of Health. (2015). Molecular Mechanisms of Action of BPA. PubMed Central.

- Green Science Policy Institute. Bisphenols & Phthalates.

- Staples, C. A., Dorn, P. B., Klecka, G. M., O'Block, S. T., & Harris, L. R. (1998). A review of the environmental fate, effects, and exposures of bisphenol A. Chemosphere, 36(10), 2149-2173.

- Royal Society of Chemistry. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing.

- MDPI. (2009). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater. MDPI.

- MDPI. (2023). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI.

- Science Publications. The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins.

- National Institutes of Health. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. PubMed Central.

- Atlantis Press. Environmental Fate, Analysis Method and Treatment Technology of Bisphenol A: A Review.

- ResearchGate. A Multimedia Assessment of the Environmental Fate of Bisphenol A.

- National Institutes of Health. (2023). Research Progress of Methods for Degradation of Bisphenol A. PubMed Central.

- ResearchGate. New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation.

- Royal Society of Chemistry. (2017). Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate. Polymer Chemistry.

Sources

- 1. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. This compound (CAS 79-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Bisphenol A - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. toxicfreefuture.org [toxicfreefuture.org]

- 17. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lanhaiindustry.com [lanhaiindustry.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. Bisphenol - Wikipedia [en.wikipedia.org]

- 23. greensciencepolicy.org [greensciencepolicy.org]

- 24. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol C

Introduction

Bisphenol C (BPC), identified by CAS number 79-97-0, is an organic compound belonging to the bisphenol family.[1][2] Its chemical structure, 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol, is closely related to the more widely known Bisphenol A (BPA).[3] BPC is synthesized from two equivalents of o-cresol and one equivalent of acetone. This results in a core structure identical to BPA but with the addition of a methyl group on each phenolic ring, ortho to the hydroxyl group.[4] This structural modification significantly influences its physicochemical properties and, consequently, its applications and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its application in synthesis, formulation, and toxicological studies. We will delve into its identity, physical and chemical properties, solubility profile, and spectral characteristics, providing both established data and field-proven insights into the methodologies used for their determination.

Chemical Identity and Molecular Structure

A clear understanding of the chemical identity and structure of this compound is fundamental to interpreting its properties and behavior.

| Identifier | Value | Source |

| CAS Number | 79-97-0 | [1][2] |

| IUPAC Name | 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol | [3] |

| Synonyms | 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 4,4′-Isopropylidenedi-o-cresol, 3,3′-Dimethylbisphenol A | [2][3] |

| Molecular Formula | C₁₇H₂₀O₂ | [1][3] |

| Molecular Weight | 256.34 g/mol | [2][3] |

| Chemical Structure |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound (CAS 79-97-0).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various experimental and environmental settings.

| Property | Value | Source |

| Physical Form | White to off-white crystalline solid; needles from xylene. | [1][3] |

| Melting Point | 138-140 °C | [2][5][6] |

| Boiling Point | 238-240 °C at 12 mmHg | [2][5] |

| pKa | ~10.45 (Predicted) | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.11 at 20°C | [5] |

| Water Solubility | 22 mg/L at 20°C | [5][7] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. This compound is characterized by its low aqueous solubility and moderate solubility in organic solvents.

Aqueous Solubility

This compound is sparingly soluble in water, with a reported value of 22 mg/L at 20°C.[5][7] This low solubility is attributed to the hydrophobic nature of the molecule, which is dominated by the two aromatic rings and the isopropylidene group. The presence of two polar hydroxyl groups allows for some interaction with water molecules, but this is insufficient to overcome the hydrophobicity of the carbon skeleton.

Solubility in Organic Solvents

For a practical understanding, it is useful to consider the solubility of the structurally similar Bisphenol A, for which extensive data is available. BPA is known to be highly soluble in alcohols, ethers, and ketones.[9] Given the structural similarities, it is reasonable to infer that this compound will exhibit a similar solubility pattern, with good solubility in polar aprotic and protic organic solvents. The additional methyl groups on the phenolic rings of BPC may slightly increase its lipophilicity compared to BPA, potentially leading to enhanced solubility in less polar organic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The principle involves agitating an excess of the solid compound in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Diagram 2: Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol for Solubility Determination:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to accelerate phase separation.

-

Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is typically reported in units of mg/L or g/100 mL at the specified temperature.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium, which is essential for determining true solubility.

-

HPLC-UV for Quantification: HPLC is a robust and widely used technique for the quantification of bisphenols.[10][11][12] A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to ensure the phenolic hydroxyl groups are protonated.[12] UV detection is suitable as the aromatic rings in this compound provide strong chromophores.

Spectral Properties

The spectral properties of this compound are indispensable for its identification and quantification.

UV-Vis Spectroscopy

In silico studies have reported a broad absorption band for this compound at approximately 252.34 nm. This absorption is attributed to the π → π* electronic transitions within the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. A representative IR spectrum is available from the NIST Chemistry WebBook.[13] The key expected absorption bands are:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretching (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl and isopropylidene groups.

-

C=C Stretching (Aromatic): Sharp peaks in the region of 1500-1600 cm⁻¹.

-

C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound.

¹H NMR Spectroscopy:

A ¹H NMR spectrum for 2,2-Bis(4-hydroxy-3-methylphenyl)propane is available, providing experimental evidence for its structure.[14] The expected signals are:

-

Hydroxyl Protons (-OH): A singlet that can appear over a wide chemical shift range, typically between 4-7 ppm, and its position can be concentration and solvent dependent.

-

Aromatic Protons: Protons on the phenolic rings will appear in the aromatic region (typically 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets and multiplets) are expected.

-

Isopropylidene Protons (-C(CH₃)₂-): A sharp singlet in the aliphatic region, likely around 1.6 ppm, integrating to six protons.

-

Methyl Protons (-CH₃ on the ring): A singlet in the aliphatic region, likely around 2.1-2.3 ppm, integrating to six protons.

¹³C NMR Spectroscopy:

While a publicly available ¹³C NMR spectrum for this compound was not identified, its chemical shifts can be reliably predicted based on its structure and comparison with related compounds like Bisphenol A. The expected signals are:

-

Quaternary Carbon (Isopropylidene): A signal around 42 ppm.

-

Methyl Carbons (Isopropylidene): A signal around 31 ppm.

-

Methyl Carbons (on the ring): A signal around 16-20 ppm.

-

Aromatic Carbons: A series of signals in the range of 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, likely around 150-155 ppm. The carbon attached to the isopropylidene group will also be downfield. The presence of the methyl groups will influence the chemical shifts of the adjacent aromatic carbons.

Diagram 3: Predicted ¹³C NMR Chemical Shift Regions for this compound

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Safety and Handling

This compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical properties of this compound. A thorough understanding of these properties, including its chemical identity, solubility, and spectral characteristics, is essential for its effective and safe use in research and development. The experimental protocols and the rationale behind the choice of analytical methods presented here offer a practical framework for scientists working with this and similar compounds. While there are still opportunities for further characterization, particularly in obtaining more extensive quantitative solubility data in organic solvents, the information compiled in this guide serves as a robust foundation for future studies and applications of this compound.

References

- NCBI Bookshelf. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols. [Link]

- PMC - PubMed Central. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. [Link]

- PubChem. This compound | C17H20O2 | CID 6620. [Link]

- Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]

- Restek.

- PubChem. P-Cresol | CH3C6H4OH | CID 2879. [Link]

- PMC - NIH. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. [Link]

- ResearchGate. The Solubility Behavior of Bisphenol A in the Presence of Surfactants | Request PDF. [Link]

- NIST WebBook. This compound - Mass Spectrum. [Link]

- NIST WebBook. This compound - IR Spectrum. [Link]

- LookChem. meta-CRESOL. [Link]

- Wikipedia. Cresol. [Link]

- PubChem. Cresol. [Link]

- ResearchGate. HPLC methods for analysis of bisphenols in environmental samples. [Link]

- PhytoBank. 13C NMR Spectrum (PHY0030652). [Link]

- Environmental Protection Agency (EPA). Chapter 4 Hazard Evaluation of Bisphenol A (BPA)

- Wikipedia. Bisphenol A. [Link]

- ResearchGate. Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF. [Link]

- Eastern Illinois University. Analysis of Bisphenol A (BPA)

- Cheméo. This compound (CAS 79-97-0) - Chemical & Physical Properties. [Link]

- Chongqing Chemdad Co., Ltd. 2,2-Bis(4-hydroxy-3-methylphenyl)propane. [Link]

- MicroSolv. Bisphenol A, S, & F Analyzed with HPLC - AppNote. [Link]

- ResearchGate. FT-IR spectrum of 2,2-bis(4-β-hydroxyethoxy) phenyl 6F propane (HEPFA). [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Cenmed Enterprises. 2 2 Bis(4 Hydroxy 3 Methylphenyl)Propane 97%. [Link]

- Hindawi. Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. [Link]

- ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... [Link]

Sources

- 1. CAS 79-97-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 双酚C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys from different botanical origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 79-97-0 | CAS DataBase [m.chemicalbook.com]

- 6. 2,2-双(4-羟基-3-甲基苯基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,2-Bis(4-hydroxy-3-methylphenyl)propane One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2,2-Bis(4-hydroxy-3-methylphenyl)propane CAS#: 79-97-0 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 13. This compound [webbook.nist.gov]

- 14. 2,2-Bis(4-hydroxy-3-methylphenyl)propane(79-97-0) 1H NMR [m.chemicalbook.com]

Bisphenol C synthesis from o-cresol and acetone

An In-depth Technical Guide to the Synthesis of Bisphenol C from o-Cresol and Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, through the acid-catalyzed condensation of ortho-cresol (o-cresol) and acetone. This document delineates the underlying reaction mechanism, provides a detailed experimental protocol, outlines purification techniques, and describes analytical methods for the characterization of the final product. The synthesis of bisphenols is a cornerstone of polymer chemistry, and a thorough understanding of this process is crucial for researchers in materials science and drug development.[1][2] This guide is intended to serve as a practical resource for laboratory-scale synthesis and analysis of this compound.

Introduction to this compound

Bisphenols are a class of chemical compounds possessing two hydroxyphenyl groups.[2] The most well-known member of this family is Bisphenol A (BPA), a key monomer in the production of polycarbonate plastics and epoxy resins.[3][4] this compound is a structural analogue of BPA, derived from the reaction of o-cresol with acetone.[2] The methyl groups ortho to the hydroxyl functionalities in BPC influence its physical and chemical properties, including its reactivity, solubility, and biological activity, making it a compound of interest for various applications, including the synthesis of specialized polymers and as a reference standard in analytical chemistry.

The Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound from o-cresol and acetone is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.[5][6] The reaction proceeds in several key steps, initiated by the protonation of acetone by a strong acid catalyst.

Reaction Scheme:

2-(CH₃)C₆H₄OH + (CH₃)₂CO → [(CH₃)(HO)C₆H₃]₂C(CH₃)₂ + H₂O

The protonated acetone forms a carbocation, which acts as the electrophile. This electrophile is then attacked by the electron-rich aromatic ring of o-cresol. The hydroxyl group of o-cresol is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the methyl group at the ortho position, the para position is favored for substitution. Following the initial substitution, a second o-cresol molecule reacts in a similar fashion to yield the final this compound product.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound.

Caption: Acid-catalyzed electrophilic aromatic substitution mechanism for this compound synthesis.

Experimental Protocol for the Synthesis of this compound

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| o-Cresol | C₇H₈O | 108.14 | 21.6 g (0.2 mol) | Corrosive and toxic. Handle with care.[7][8][9][10] |

| Acetone | C₃H₆O | 58.08 | 5.8 g (0.1 mol) | Highly flammable.[11] |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | Strong acid catalyst. Corrosive. |

| Toluene | C₇H₈ | 92.14 | 100 mL | Solvent. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |

| Deionized Water | H₂O | 18.02 | As needed | For washing. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Experimental Workflow

The following diagram outlines the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 21.6 g (0.2 mol) of o-cresol in 100 mL of toluene. Cool the mixture to 0-5 °C in an ice bath.

-

Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the o-cresol solution. Maintain the temperature below 10 °C during the addition.

-

Acetone Addition: Add 5.8 g (0.1 mol) of acetone to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. Ensure the temperature remains below 10 °C.

-

Reaction: After the addition of acetone is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.

-

Work-up: After 24 hours, quench the reaction by slowly adding 100 mL of cold deionized water. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 100 mL portions of deionized water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexane, to obtain pure this compound crystals.[12]

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]

-

o-Cresol is toxic and corrosive and can cause severe skin burns and eye damage.[7][8][9][10] Avoid inhalation and skin contact.

-

Acetone is a highly flammable liquid.[11] Keep away from open flames and other ignition sources.

-

Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 | Broad peak indicating hydrogen bonding.[13][14] |

| C-H (aromatic) | 3000-3100 | Stretching vibrations. |

| C-H (aliphatic) | 2850-3000 | Stretching vibrations of methyl groups. |

| C=C (aromatic) | 1500-1600 | Ring stretching vibrations. |

| C-O (phenol) | 1200-1300 | Stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the synthesized compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~4.5-5.5 | Singlet | 2H |

| Aromatic-H | ~6.5-7.0 | Multiplet | 6H |

| -CH₃ (on ring) | ~2.2 | Singlet | 6H |

| -C(CH₃)₂ | ~1.6 | Singlet | 6H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| C-OH | ~150-155 |

| Aromatic C | ~115-145 |

| C-CH₃ (on ring) | ~125-130 |

| C(CH₃)₂ | ~42 |

| -CH₃ (on ring) | ~16 |

| -C(CH₃)₂ | ~31 |

Note: The exact chemical shifts may vary depending on the solvent and concentration.[15][16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the synthesized this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.[18]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound from o-cresol and acetone. By following the detailed experimental protocol and utilizing the described analytical techniques, researchers can confidently prepare and validate this important chemical compound. The principles and methodologies outlined herein are fundamental to the broader field of organic synthesis and polymer chemistry.

References

- o-Cresol in acetone. (2025). Google AI Search Grounding API.

- Baker, W., & Besly, D. M. (1939). Condensation products of phenols and ketones. Part IV. o-Cresol with acetone. Journal of the Chemical Society (Resumed), 1421. DOI: 10.1039/JR9390001421.

- Catalytic synthesis of benign bisphenols. (n.d.). DiVA portal.

- Process for purifying a bisphenol. (n.d.). European Patent Office - EP 0675097 A1.

- Method for producing bisphenol catalysts and bisphenols. (n.d.). US Patent US6884894B2.

- This compound synthesis. (n.d.). ChemicalBook.

- Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. (2021). PubMed Central.

- Process for the synthesis of bisphenol. (n.d.). US Patent US7132575B2.

- Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. (2023). RSC Publishing.

- BPA Manufacturing Plant. (n.d.). Tsukishima Kikai Co., Ltd..

- Fourier transform infrared (FTIR) spectra of bisphenol-based epoxy and... (n.d.). ResearchGate.

- SAFETY DATA SHEET - o-Cresol. (2025). TCI Chemicals.

- 13C NMR spectrum of BPA recovered. (n.d.). ResearchGate.

- High-Sensitivity Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.

- Application Notes and Protocols for the Extraction of this compound from Environmental Matrices. (2025). Benchchem.

- Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. (2024). IntechOpen. DOI: 10.5772/intechopen.113043.

- Process for manufacture of bisphenol. (n.d.). European Patent Office - EP 0812815 A2.

- o-Cresol - SAFETY DATA SHEET. (2024). Penta chemicals.

- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. (n.d.). ARC Journals.

- Bisphenol. (n.d.). Wikipedia.

- Process for the production of a bisphenol. (n.d.). Google Patents.

- Catalytic Synthesis and Purification of Bisphenol S by the Products of Converted Disodium Naphthalenedisulfonate. (2017). Chinese Journal of Applied Chemistry.

- Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters. (n.d.). PubMed.

- Analyzing Bisphenol Analogues with UHPLC–MS/MS. (2024). LCGC International.

- Bisphenol A. (n.d.). Wikipedia.

- Bisphenol A(80-05-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- o-Cresol - SAFETY DATA SHEET. (2025). Fisher Scientific.

- Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. (n.d.). Waters.

- Process for the synthesis of bisphenol. (n.d.). Google Patents.

- Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. (n.d.). Optica Publishing Group.

- CRESOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.

- BPA synthesis reaction with phenol-acetone condensation. (n.d.). ResearchGate.

- New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. (n.d.). Scite.ai.

- Bisphenol A diglycidyl ether - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021). PMC - NIH.

- BPA synthesis reaction with phenol-acetone condensation. (n.d.). ResearchGate.

- Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR. (2025). ResearchGate.

- Carbon-13 NMR study of the conformation and dynamics of bisphenol A polycarbonate. (n.d.). American Chemical Society.

- The result of FTIR analysis Bisphenol-A-Polycarbonate (BPA) compounds. (n.d.). ResearchGate.

- FT-IR spectra of bisphenol-A based novolac resins (a) I a ; (b) I b and (c) I c. (n.d.). ResearchGate.

- The Aldol Condensation. (n.d.). Magritek.

- Phenol. (n.d.). Wikipedia.

Sources

- 1. arcjournals.org [arcjournals.org]

- 2. Bisphenol - Wikipedia [en.wikipedia.org]

- 3. BPA Manufacturing Plant | Tsukishima Kikai Co., Ltd. [tsukishimakikai.co.jp]

- 4. Bisphenol A - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. nj.gov [nj.gov]

- 11. static.yntc.org.cn [static.yntc.org.cn]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis [opg.optica.org]

- 15. researchgate.net [researchgate.net]

- 16. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. waters.com [waters.com]

An In-depth Technical Guide to the Molecular Mechanism of Bisphenol C Action

Introduction

Bisphenol C (BPC), a structural analog of the more widely known Bisphenol A (BPA), has emerged as a compound of significant interest to the scientific community.[1][2] Initially used in the production of fire-resistant polymers, its structural similarity to other endocrine-disrupting chemicals (EDCs) has prompted extensive investigation into its biological activity.[3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of BPC, with a focus on its interactions with nuclear receptors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent endocrine disruptor. It's important to note that the term "this compound" can refer to two different compounds; this guide focuses on the chlorinated derivative, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, which has been the subject of more extensive endocrine disruption research.[2]

Core Mechanism: A Tale of Two Estrogen Receptors

The primary and most well-characterized molecular mechanism of this compound action is its potent and unique interaction with the two estrogen receptor (ER) subtypes: ERα and ERβ.[1][3] Unlike BPA, which acts as a weak agonist for both receptors, BPC exhibits a striking bifunctional activity.[3]

Potent Agonism at Estrogen Receptor Alpha (ERα)

BPC is a powerful agonist of ERα.[3][4] This means it binds to and activates the receptor, mimicking the effects of the natural hormone 17β-estradiol (E2). This agonistic activity can trigger a cascade of downstream signaling events, leading to the transcription of estrogen-responsive genes. The potency of BPC as an ERα agonist has been shown to be significantly higher than that of BPA and even other halogenated bisphenols.[3][5]

Strong Antagonism at Estrogen Receptor Beta (ERβ)

In stark contrast to its effect on ERα, BPC acts as a formidable antagonist for ERβ.[3][4] It binds to ERβ with high affinity but fails to activate it.[3] Instead, it blocks the receptor, preventing the natural ligand, E2, from binding and initiating its normal signaling functions.[3] This potent antagonistic activity is a key feature that distinguishes BPC from many other bisphenol compounds.[3][4]

The Structural Basis for BPC's Unique Activity

The distinct actions of BPC at the two estrogen receptors are rooted in its chemical structure. The presence of a dichlorovinylidene (>C=CCl2) group in the central moiety of the bisphenol structure is critical.[1][3] This feature, combined with an n-π-π-n conjugation system, significantly enhances its receptor interaction.[3][4] It is believed that electrostatic halogen bonding, a force driven by the dispersion of electrons in the chlorine atoms, is a major driver of its high-affinity binding and its bifunctional ERα-agonist and ERβ-antagonist activities.[3][4][6]

Visualizing the Dichotomous Action of BPC

The following diagram illustrates the differential effects of this compound on the two estrogen receptor subtypes.

Caption: Differential action of this compound on ERα and ERβ.

Quantitative Analysis of BPC's Estrogenic Activity

The potency of BPC has been quantified through various in vitro assays, providing a clear comparison to other well-known endocrine disruptors.

Receptor Binding Affinity

Competitive radio-ligand binding assays are used to determine the affinity of a compound for a receptor. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the competitor ligand (in this case, BPC) required to displace 50% of the radiolabeled ligand. A lower IC₅₀ indicates a higher binding affinity.

| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | Reference |

| 17β-Estradiol (E2) | 1.12 | 1.05 | [3] |

| This compound (BPC) | 2.65 | 1.94 | [3] |

| Bisphenol A (BPA) | 268 | 216 | [3] |

| Bisphenol AF (BPAF) | 45.1 | 30.5 | [3] |

| Table 1: Comparative receptor binding affinities for human estrogen receptors. |

Transcriptional Activity

Luciferase reporter gene assays are employed to measure the functional outcome of receptor binding – whether it leads to agonism or antagonism. The half-maximal effective concentration (EC₅₀) represents the concentration of a compound that induces a response halfway between the baseline and maximum. For antagonists, the half-maximal inhibitory concentration (IC₅₀) against a known agonist is determined.

| Compound | ERα Agonist EC₅₀ (nM) | ERβ Antagonist IC₅₀ (nM) | Reference |

| This compound (BPC) | 1.21 | 0.86 | [3] |

| Bisphenol A (BPA) | 185 | - | [3] |

| Bisphenol AF (BPAF) | 10.3 | 25.4 | [3] |

| Table 2: Agonist and antagonist potency of bisphenols on human estrogen receptors. |

Beyond Estrogen Receptors: Exploring Other Nuclear Receptor Interactions

While the primary mechanism of BPC action is through estrogen receptors, the broader family of bisphenols has been shown to interact with other nuclear receptors, suggesting potential additional pathways for BPC-induced endocrine disruption.[7]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a key regulator of adipogenesis (fat cell formation), glucose metabolism, and inflammation.[8][9] Some halogenated derivatives of BPA, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), have been shown to act as partial agonists for PPARγ.[8][10] This activation can promote fat cell differentiation and may contribute to metabolic disorders like obesity and type 2 diabetes.[8][11] While direct studies on BPC's interaction with PPARγ are limited, its halogenated structure suggests that this is a plausible and important area for future investigation.[7][12]

Thyroid Hormone Receptors (TRs)

Thyroid hormones are crucial for development, metabolism, and brain function.[13] Due to structural similarities with thyroid hormones, various bisphenols, including BPA, can bind to thyroid hormone receptors and act as antagonists, disrupting normal thyroid signaling.[14] They can also interfere with thyroid hormone synthesis and transport.[14] Studies on zebrafish have shown that exposure to bisphenol analogues can impair thyroid gland structure and alter the expression of genes involved in thyroid hormone synthesis.[15] A cross-sectional study in women of reproductive age found a positive correlation between urinary BPC and Thyroid-Stimulating Hormone (TSH), and that women with detectable urinary BPC had smaller thyroid glands, suggesting a potential impact on thyroid function.[16]

Androgen Receptor (AR)

The androgen receptor mediates the effects of male sex hormones like testosterone. Some bisphenols have demonstrated the ability to bind to the androgen receptor, although the effects can be complex, with some studies suggesting antagonistic properties.[17] The binding of bisphenols to AR can lead to conformational changes that alter the recruitment of co-regulator proteins, thereby modulating androgen-dependent gene expression.[17] Specific data on BPC's interaction with the androgen receptor is an area requiring further research.

Experimental Protocols for Assessing this compound Activity

To ensure scientific integrity and reproducibility, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize the molecular action of BPC.

Protocol 1: Competitive Radio-ligand Receptor Binding Assay

This assay quantifies the binding affinity of BPC to nuclear receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC₅₀ value of BPC for ERα and ERβ.

Materials:

-

Recombinant human GST-ERα-LBD or GST-ERβ-LBD (Glutathione S-transferase tagged Ligand Binding Domain)

-

[³H]17β-Estradiol ([³H]E2) as the radioligand

-

This compound and other competitor compounds

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and other competitor compounds in the assay buffer.

-

In a microcentrifuge tube, combine the recombinant receptor protein (e.g., 60 ng), a fixed concentration of [³H]E2 (e.g., 1 nM), and varying concentrations of the competitor ligand.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled E2).

-

Incubate the reaction mixtures at 25°C for 1 hour to reach equilibrium.

-

To separate the receptor-bound from free radioligand, add cold DCC suspension to each tube. DCC binds the free [³H]E2.

-

Incubate on ice for 10 minutes with occasional vortexing.

-

Centrifuge at 4°C to pellet the charcoal.

-

Transfer the supernatant (containing the receptor-bound [³H]E2) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding for each competitor concentration and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Workflow Diagram:

Caption: Workflow for a competitive radio-ligand binding assay.

Protocol 2: Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity (agonism or antagonism) of BPC.

Objective: To determine the EC₅₀ (agonist) or IC₅₀ (antagonist) of BPC for ERα and ERβ.

Materials:

-

A suitable mammalian cell line (e.g., HeLa or MCF-7) that does not endogenously express the estrogen receptors.

-

Expression plasmids for human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

-

A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).

-

Cell culture medium, fetal bovine serum (charcoal-stripped to remove endogenous steroids).

-

Transfection reagent.

-

This compound and other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed cells in a multi-well plate and allow them to attach.

-

Co-transfect the cells with the appropriate ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum.

-

For agonist assay: Treat the cells with serial dilutions of this compound.

-

For antagonist assay: Treat the cells with a fixed concentration of 17β-estradiol (at its EC₅₀) in combination with serial dilutions of this compound.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ or IC₅₀ value.

Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of BPC on the proliferation of estrogen-sensitive cells.

Objective: To determine if BPC can induce proliferation in an estrogen-dependent cell line like MCF-7.

Materials:

-

MCF-7 human breast cancer cells (estrogen-responsive).

-

Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.

-

This compound and 17β-estradiol (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate and a microplate reader.

Procedure:

-

Seed MCF-7 cells at a low density in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

-

Allow the cells to attach and enter a quiescent state (usually 24-48 hours).

-

Treat the cells with various concentrations of BPC, E2 (positive control), and a vehicle control (e.g., DMSO).

-

Incubate for a period that allows for cell division (e.g., 4-6 days), replacing the medium and treatments as necessary.

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the concentration of the test compound to assess its effect on cell proliferation.

Toxicokinetics and Metabolism

The biological effects of BPC are also influenced by its absorption, distribution, metabolism, and elimination (ADME), collectively known as toxicokinetics.[18][19] Studies on other bisphenols like BPAF have shown rapid absorption and extensive conjugation (e.g., glucuronidation) following oral administration in rodents, which generally leads to low bioavailability of the free, active compound.[20] Understanding the specific toxicokinetic profile of BPC is crucial for accurately assessing its in vivo potency and risk.[18][19][21]

Conclusion and Future Directions

This compound is a potent endocrine disruptor with a unique and powerful bifunctional activity, acting as a strong agonist for ERα and a robust antagonist for ERβ.[1][3][4] This dual action, driven by its distinct chemical structure, sets it apart from BPA and many other analogues. While its interaction with estrogen receptors is well-documented, its potential effects on other nuclear receptors, such as PPARγ and thyroid hormone receptors, warrant further in-depth investigation to fully elucidate its toxicological profile.

For professionals in research and drug development, a thorough understanding of BPC's molecular mechanisms is critical for several reasons:

-

Risk Assessment: Accurately evaluating the potential health risks associated with BPC exposure.

-

Development of Safer Alternatives: Designing new industrial chemicals that lack the endocrine-disrupting properties of BPC.

-

Therapeutic Research: The selective modulation of ER subtypes is a key strategy in the treatment of hormone-dependent cancers and other conditions. Studying compounds like BPC can provide valuable insights into the structural requirements for receptor-specific activity.

Future research should focus on in vivo studies to confirm the effects observed in vitro, detailed toxicokinetic and metabolic profiling of BPC, and a comprehensive evaluation of its interactions with a wider range of nuclear receptors and signaling pathways.

References

- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PLOS ONE, 16(2), e0246583. [Link]

- PLOS ONE. (n.d.). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. [Link]

- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PubMed. [Link]

- Anjum, R., & Sharma, M. (2019). In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A. PubMed. [Link]

- Hrubá, E. (2011). Warm Reception? Halogenated BPA Flame Retardants and PPARγ Activation. Environmental Health Perspectives, 119(9), a398. [Link]

- ResearchGate. (n.d.). Bisphenol binding promotes ERα structural dynamics. [Link]

- Gore, A. C. (2019). Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence. MDPI. [Link]

- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding.

- Lee, S., & Choi, K. (2023).

- Sonavane, M., & Creusot, N. (2022). New bisphenol A and bisphenol S analogs: Evaluation of their hERα agonistic and antagonistic activities using the OECD 455 in-vitro assay and molecular modeling. PubMed. [Link]

- Park, J. E., & Kim, H. S. (2018). Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. Toxicology Research, 34(2), 121-129. [Link]

- Lee, S., & Choi, K. (2019). Bisphenols and Thyroid Hormone. Endocrinology and Metabolism, 34(4), 340-348. [Link]

- RTI International. (n.d.).

- ResearchGate. (n.d.). Summary of in vivo studies analyzing effects of exposure to bisphenols on thyroid function. [Link]

- Kim, S. H. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention, 20(1), 12-20. [Link]

- Kojima, H., Takeuchi, S., Nagai, T., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. OUCI. [Link]

- La Lone, C. A., & Villeneuve, D. L. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation. Environmental Science & Technology, 56(15), 10898-10908. [Link]

- Le Maire, A., & Bourguet, W. (2024). Structural Studies on the Binding Mode of Bisphenols to PPARγ. International Journal of Molecular Sciences, 25(11), 5945. [Link]

- Unuane, D., & Tournaye, H. (2021). Endocrine Disruptor Chemicals. Endotext. [Link]

- Riu, A., & Grimaldi, M. (2011). Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. Environmental Health Perspectives, 119(9), 1227-1232. [Link]

- Boucher, J. G., & Ahmed, S. (2014). Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation. Nutrition and Diabetes, 4(7), e129. [Link]

- O'Farrell, E., & Sheridan, A. (2022). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current Opinion in Lipidology, 33(3), 163-172. [Link]

- Al-Hussaini, A. A., & Al-Ghadhban, A. N. (2024). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI. [Link]

- Svobodová, K., & Biler, M. (2022). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. PubMed. [Link]

- Radke, M., & Zgliczyńska, A. (2022). Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study. Frontiers in Endocrinology, 13, 868499. [Link]

- ResearchGate. (n.d.). The effects of bisphenols on the cardiovascular system ex vivo and in vivo. [Link]

- Caban, M., & Stepnowski, P. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27(22), 27797-27809. [Link]

- Yilmaz, B. (2019). An Overview of Analytical Methods for Bisphenol A. Semantic Scholar. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Singh, S., & Li, S. S. (2022). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. Antioxidants, 11(7), 1272. [Link]

- ResearchGate. (n.d.).

- La Lone, C. A., & Villeneuve, D. L. (2022). Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation.

- Anjum, R., & Sharma, M. (2018). In Silico Molecular Interaction of Bisphenol Analogues with Human Nuclear Receptors Reveals their Stronger Affinity vs. Classical Bisphenol A.

- ResearchGate. (n.d.). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (PDF) Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. [Link]

- Hercog, K., & Filipič, M. (2023). Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model. Food and Chemical Toxicology, 175, 113735. [Link]

- Amar, S., & Sanati, M. (2017). Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites. Toxicology and Applied Pharmacology, 333, 50-59. [Link]

- Delfosse, V., & Bourguet, W. (2006). Structural Evidence for Endocrine Disruptor Bisphenol A Binding to Human Nuclear Receptor ERRc. Ovid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New bisphenol A and bisphenol S analogs: Evaluation of their hERα agonistic and antagonistic activities using the OECD 455 in-vitro assay and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Warm Reception? Halogenated BPA Flame Retardants and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphenol S- and bisphenol A-induced adipogenesis of murine preadipocytes occurs through direct peroxisome proliferator-activated receptor gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Studies on the Binding Mode of Bisphenols to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study [frontiersin.org]

- 17. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-bis(4-hydroxy-3-methylphenyl)propane (Bisphenol C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-bis(4-hydroxy-3-methylphenyl)propane, commonly known as Bisphenol C (BPC), is a member of the extensive bisphenol family of chemical compounds. While its structural analog, Bisphenol A (BPA), has been the subject of widespread scientific and public discourse, BPC possesses its own unique set of properties and applications that warrant a detailed technical examination. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on the scientific principles and experimental methodologies that underpin its utility.

Discovery and Historical Context

The history of this compound is intrinsically linked to the pioneering work on the synthesis of bisphenols in the late 19th century. The foundational reaction for producing bisphenols, the acid-catalyzed condensation of a phenol with a ketone, was first reported by the Russian chemist Aleksandr Dianin in 1891 with his synthesis of Bisphenol A. This reaction scheme laid the groundwork for the synthesis of a wide array of bisphenol compounds.

While a definitive "discovery" date for this compound is not as prominently documented as that of BPA, early academic research into the condensation reactions of various phenols and ketones systematically explored the scope of Dianin's method. A significant early report on the synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane is found in a 1939 paper by W. Baker and D. M. Besly, which detailed the condensation products of o-cresol with acetone.[1] This work represents a key milestone in the documented history of BPC, demonstrating its synthesis and characterization within the broader academic exploration of phenol-ketone condensation chemistry.

It is crucial to distinguish the subject of this guide, 2,2-bis(4-hydroxy-3-methylphenyl)propane (CAS 79-97-0), from another compound that is sometimes also referred to as this compound: 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (CAS 14868-03-2). The latter was first synthesized in 1968 and has been investigated for its use in flame-retardant polymers.[2][3] This guide focuses exclusively on the former, the condensation product of o-cresol and acetone.

Chemical Properties and Specifications

2,2-bis(4-hydroxy-3-methylphenyl)propane is a solid at room temperature with the chemical and physical properties summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₂₀O₂ |

| Molar Mass | 256.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-140 °C |

| Boiling Point | 238-240 °C at 12 mmHg |

| CAS Number | 79-97-0 |

| Synonyms | This compound, 4,4'-Isopropylidenedi-o-cresol, 3,3'-Dimethylbisphenol A |

Synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane

The synthesis of this compound follows the general principle of acid-catalyzed electrophilic substitution on an aromatic ring. In this reaction, two molecules of ortho-cresol (o-cresol) condense with one molecule of acetone.

Reaction Mechanism

The synthesis is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds as follows:

-